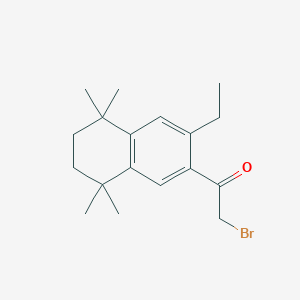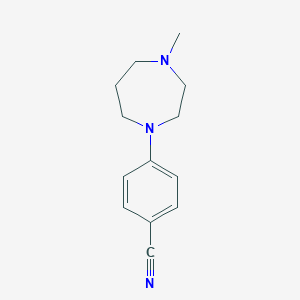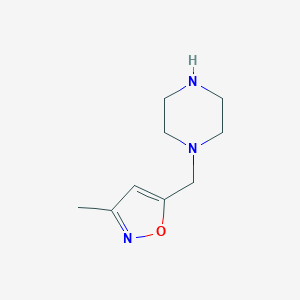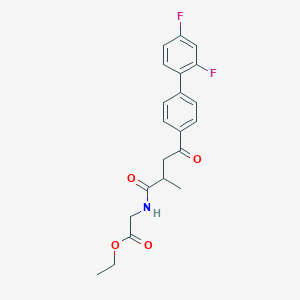
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in disease processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- in lab experiments is its potential as a building block for the synthesis of novel compounds with potential biological activity. However, one of the limitations is the lack of understanding of its mechanism of action, which may make it difficult to design experiments to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the study of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)-. One of the directions is to further explore its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with ethyl 4-chloroacetoacetate, followed by the addition of glycine and the subsequent esterification of the resulting product. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- has been studied for its potential applications in various areas of scientific research. One of the notable applications is its use as a building block for the synthesis of novel compounds with potential biological activity. It has also been studied for its potential use as a therapeutic agent for the treatment of certain diseases.
Propiedades
Número CAS |
161692-82-6 |
|---|---|
Nombre del producto |
Glycine, N-(4-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-2-methyl-1,4-dioxobutyl)-, ethyl ester, (+-)- |
Fórmula molecular |
C21H21F2NO4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 2-[[4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoyl]amino]acetate |
InChI |
InChI=1S/C21H21F2NO4/c1-3-28-20(26)12-24-21(27)13(2)10-19(25)15-6-4-14(5-7-15)17-9-8-16(22)11-18(17)23/h4-9,11,13H,3,10,12H2,1-2H3,(H,24,27) |
Clave InChI |
AWVWOVBFZWLNJL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
SMILES canónico |
CCOC(=O)CNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



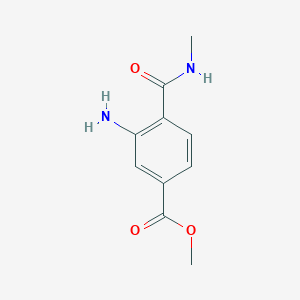
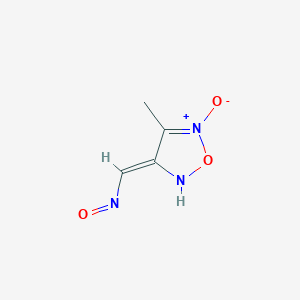
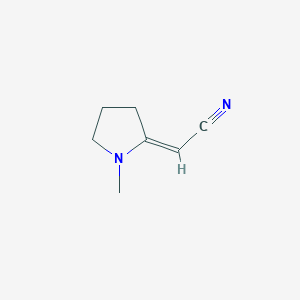
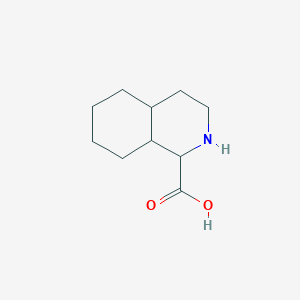
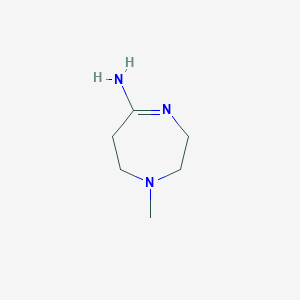
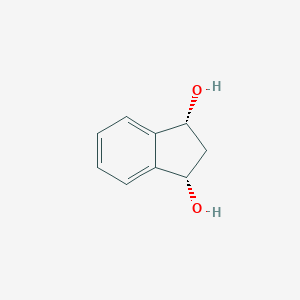
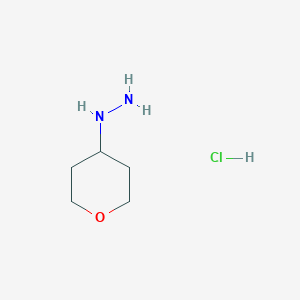
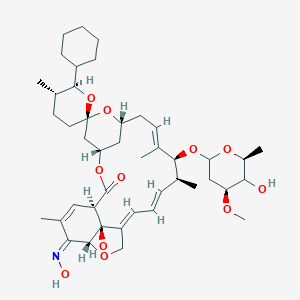
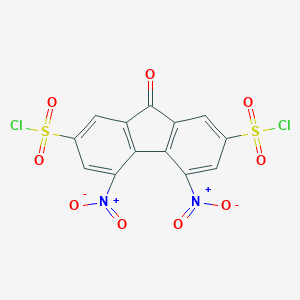
![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)
![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)
